molecular formula C23H20FN3O5S B2885259 N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252911-81-1

N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2885259
CAS No.: 1252911-81-1
M. Wt: 469.49
InChI Key: SNUNPEKSHFIXKC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a thienopyrimidine core and a substituted acetamide group. Its molecular formula is C19H23FN2O4SC_{19}H_{23}FN_2O_4S. The presence of the 3,5-dimethoxyphenyl and 2-fluorophenyl groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds show activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds are critical for assessing their effectiveness.

CompoundMIC (µg/mL)Target Microorganism
4c15Staphylococcus aureus
4e10Escherichia coli
5g20Mycobacterium avium

The presence of specific substituents on the thienopyrimidine ring is crucial for enhancing antimicrobial activity .

Anticancer Activity

Emerging studies suggest that thienopyrimidine derivatives may also possess anticancer properties. A study conducted on multicellular spheroids indicated that certain derivatives could inhibit tumor growth effectively . The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

The proposed mechanism of action for this compound involves the inhibition of key enzymes in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating various thienopyrimidine derivatives against E. coli and S. aureus, compounds similar to this compound demonstrated potent inhibitory effects with MIC values ranging from 10 to 20 µg/mL .

Case Study 2: Anticancer Screening

A recent screening of a drug library identified several thienopyrimidine derivatives with promising anticancer activity. The study highlighted the ability of these compounds to induce apoptosis in cancer cell lines while sparing normal cells .

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that most potent derivatives exhibit low toxicity at concentrations up to 200 µmol/L . Further research is required to fully understand the safety implications of long-term exposure.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O5S/c1-31-16-9-15(10-17(11-16)32-2)25-20(28)13-26-19-7-8-33-21(19)22(29)27(23(26)30)12-14-5-3-4-6-18(14)24/h3-11,21H,12-13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSLPUXKJNKDO-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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